Physicochemical Profiling of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine: A Critical Scaffold in Kinase Inhibitor Design
Physicochemical Profiling of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine: A Critical Scaffold in Kinase Inhibitor Design
This comprehensive technical guide details the physicochemical properties, synthesis logic, and experimental characterization of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine , a critical intermediate scaffold in the design of kinase inhibitors (e.g., KRAS, SHP2 modulators).[1][2]
[1][2]
Executive Summary
2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS: 926205-46-1 ) is a specialized heterocyclic building block distinct from its widely utilized analog, 2-(4-methylpiperazin-1-yl)pyridin-3-amine.[1][2][3] While the piperazine analog introduces a solubilizing basic center, the piperidine variant discussed here is strategically employed to modulate lipophilicity (LogP) and permeability without introducing an additional ionizable nitrogen.[2] This guide provides a rigorous analysis of its molecular properties, stability profiles, and experimental characterization protocols for medicinal chemistry applications.[1]
Molecular Identity & Structural Analysis[1][4][5][6][7]
The molecule comprises a central pyridine ring substituted at the ortho positions (2,[4]3) with a lipophilic 4-methylpiperidine moiety and a primary amine.[1][2] This "push-push" electronic system—where both substituents are electron-donating—significantly alters the electron density of the pyridine nitrogen compared to the unsubstituted heterocycle.[1][2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-Methylpiperidin-1-yl)pyridin-3-amine |
| CAS Number | 926205-46-1 |
| Molecular Formula | C₁₁H₁₇N₃ |
| SMILES | CC1CCN(CC1)C2=N(C=CC=C2)N (Canonical: CC1CCN(CC1)c2ncccc2N) |
| Molecular Weight | 191.27 g/mol |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the key electronic interactions (resonance donation) that define its reactivity.
Figure 1: Structural connectivity highlighting the electronic interplay between the piperidine donor and the pyridine core.
Physicochemical Property Profile
This compound exhibits a distinct profile compared to the piperazine analog.[1] The replacement of the distal nitrogen with a methine carbon (CH) increases lipophilicity and removes a pKa point.
Calculated & Predicted Properties
| Property | Value (Predicted) | Context/Significance |
| cLogP | 2.4 – 2.8 | Significantly more lipophilic than the piperazine analog (~0.8).[1][2] Ideal for crossing the Blood-Brain Barrier (BBB) or cell membranes.[1][2] |
| TPSA | ~42 Ų | Low polar surface area (Pyridine N + Aniline NH₂).[2] Indicates high passive permeability.[1][2] |
| pKa (Pyridine N) | 6.8 – 7.4 | The electron-donating piperidine and amine groups raise the basicity of the pyridine nitrogen (unsubst.[1][2] pyridine pKa ~5.2).[2] |
| pKa (Aniline N) | ~3.0 | Very weak base; unlikely to be protonated at physiological pH.[2] |
| Solubility (pH 7.4) | Low (< 0.1 mg/mL) | Critical: Unlike the piperazine salt, this free base is poorly soluble in neutral aqueous media.[2] Requires acidification or co-solvents (DMSO/PEG) for assays.[2] |
| H-Bond Donors | 2 | From the primary amine (-NH₂).[1][2] |
| H-Bond Acceptors | 3 | Pyridine N and Aniline N (weak).[1][2] |
Comparative Analysis: Piperidine vs. Piperazine[1]
-
Piperazine Analog (CAS 5028-17-1): High solubility at pH < 7 due to protonation of the distal nitrogen (pKa ~8.5).[1][2]
-
Piperidine Analog (CAS 926205-46-1): Lacks the distal basic nitrogen.[1][2] Solubility is driven solely by the pyridine nitrogen (pKa ~7). At pH > 7.5, it risks precipitation in assay buffers.[1]
Synthesis & Impurity Profile
Understanding the synthesis is vital for identifying potential impurities such as the des-methyl analog or regioisomers.[1][2]
Synthesis Pathway (SNAr + Reduction)
The standard route involves a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.
Figure 2: Synthetic route and potential impurity origins.
Critical Impurity Control:
-
Regioisomers: SNAr on 2-chloro-3-nitropyridine is highly selective for position 2 due to the activating ortho-nitro group.[1][2] However, 4-substitution is a theoretical risk if the starting material contains 4-chloro isomers.[1][2]
-
Oxidation: The primary amine is susceptible to oxidation (N-oxide formation) if stored in solution for prolonged periods without antioxidants.[1][2]
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Objective: To accurately determine the ionization constant of the pyridine nitrogen, which dictates solubility and binding affinity.
-
Preparation: Dissolve 5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjustor) containing 20-30% methanol (to ensure solubility of the neutral species).
-
Titrant: Carbonate-free 0.1 M KOH and 0.1 M HCl.
-
Procedure:
-
Analysis: Use the Bjerrum plot or Gran plot method.
Protocol B: HPLC Method for Purity & Stability
Objective: Quantify purity and detect oxidation products (N-oxides).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~8.0).[2] Note: Basic pH ensures the pyridine is neutral, improving peak shape.[1][2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 290 nm (conjugated amine).[2]
-
Retention Logic: The target molecule is lipophilic.[2] Expect elution late in the gradient (approx. 8-10 min).[1][2] N-oxide impurities will elute earlier (more polar).[1][2]
Storage and Stability Guidelines
-
Hygroscopicity: Low (unlike the piperazine salt).[2]
-
Storage: Store at -20°C under desiccant.
-
Solution Stability:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119057274 (Analog Structure).[2] Retrieved from [Link]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[2] Nature, 575, 217–223.[1][5] (Context on 2-aminopyridine scaffolds in KRAS inhibitors). Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams.[1][2][6] (Reference for Pyridine/Aniline ionization constants). Retrieved from [Link]
